2-Phenylethylacrylate
Description
Significance and Context in Organic and Polymer Chemistry
2-Phenylethyl acrylate (B77674) (PEA) is an acrylate ester recognized for its distinct chemical structure, which incorporates both a flexible acrylate group and a rigid phenyl group. This combination of functionalities makes it a valuable monomer in polymer science. The presence of the aromatic ring enhances properties such as thermal stability and refractive index in the resulting polymers. polysciences.com
In the field of polymer chemistry, PEA is frequently utilized in the synthesis of homopolymers and copolymers. researchgate.net Its polymerization can be initiated through various methods, including free-radical polymerization and photopolymerization, to create materials with tailored characteristics. researchgate.netresearchgate.net Copolymers of PEA are of particular interest, as they allow for the fine-tuning of material properties by combining PEA with other monomers. For instance, copolymerization with methacrylates or other acrylates can modify the mechanical, thermal, and optical properties of the final polymer. researchgate.nettandfonline.com
From an organic chemistry perspective, the synthesis of PEA itself is a subject of study, often involving the esterification of acrylic acid or the transesterification of another acrylate with 2-phenylethanol (B73330). google.com Research also delves into the synthesis of novel monomers derived from or related to PEA to explore new polymeric structures and properties. tandfonline.com
The significance of PEA in academic research is underscored by its application in the development of advanced materials. For example, copolymers containing PEA have been investigated for use as pressure-sensitive adhesives and in biomedical applications, such as foldable intraocular lenses, due to their flexibility and high refractive index. researchgate.netkoreascience.kr
Historical Perspective on 2-Phenylethyl Acrylate Research
While the broader field of acrylic ester polymers has been developing since the early 20th century, with commercial production starting in the 1920s and 1930s, dedicated research on 2-Phenylethyl Acrylate is a more recent focus within academic and industrial laboratories. britannica.comresearchgate.netfree.fr The initial exploration of acrylic polymers centered on simpler esters like methyl and ethyl acrylate, which laid the groundwork for investigating more complex monomers like PEA. britannica.combritannica.com
The study of acrylate polymerization, in general, began to gain significant traction in the 1930s with the commercialization of polyacrylate resins for paints and polymethyl methacrylate (B99206) as a clear plastic. britannica.com The fundamental principles of polymerization, including addition and condensation methods, were established during this period. britannica.com
Specific academic interest in 2-Phenylethyl Acrylate and its copolymers appears to have intensified with the demand for specialty polymers with specific optical and mechanical properties. Research from recent decades highlights its use in copolymerization studies to determine monomer reactivity ratios and to characterize the resulting polymers' thermal and optical properties. For example, studies on the copolymerization of PEA with 2-phenylethyl methacrylate (PEMA) have been conducted to understand their kinetic behavior and the properties of the resulting copolymers for applications like foldable intraocular lenses. koreascience.kr These investigations build upon foundational knowledge of free-radical polymerization and polymer characterization techniques that have evolved over many years. researchgate.net
Scope and Objectives of Academic Investigations on 2-Phenylethyl Acrylate
Academic investigations into 2-Phenylethyl Acrylate are multifaceted, primarily focusing on its synthesis, polymerization, and the characterization of its polymers and copolymers. A significant area of research is dedicated to understanding the kinetics of its polymerization and copolymerization with other monomers.
A primary objective of these studies is to establish structure-property relationships. Researchers aim to understand how the incorporation of the phenylethyl group influences the thermal, mechanical, and optical properties of the resulting polymers. This includes detailed characterization using techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy to determine the composition and structure of copolymers. researchgate.netkoreascience.kr
Infrared (IR) spectroscopy to confirm the chemical structure of the monomers and polymers. researchgate.net
Thermogravimetric Analysis (TGA) to assess the thermal stability of the polymers. researchgate.net
Differential Scanning Calorimetry (DSC) to determine thermal transitions like the glass transition temperature (Tg). tandfonline.comresearchgate.net
Gel Permeation Chromatography (GPC) to measure molecular weight and polydispersity. koreascience.kr
A key area of investigation is the determination of monomer reactivity ratios in copolymerization reactions. For instance, studies have focused on the copolymerization of PEA with monomers like 2-phenylethyl methacrylate (PEMA) and 2-phenoxy-2-phenylethyl acrylate (PPEA). researchgate.nettandfonline.com These reactivity ratios are crucial for predicting the composition and microstructure of the resulting copolymer chains. researchgate.nettandfonline.com
Furthermore, research objectives often include the evaluation of these polymers for specific high-performance applications. The optical properties, such as refractive index and transparency, are of particular interest for applications in optical devices. tandfonline.comtandfonline.com The thermomechanical properties are also extensively studied for applications requiring specific flexibility and stability. acs.org
Recent research has also explored advanced polymerization techniques, such as single electron transfer-living radical polymerization (SET-LRP), to synthesize optically active polymers from chiral phenylethyl acrylate monomers. researchgate.net Another area of study is the photopolymerization kinetics of PEA, which is relevant for UV-curable coatings and adhesives. researchgate.net
Interactive Data Tables
Copolymerization Reactivity Ratios
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |
| 2-Phenylethyl Acrylate (PEA) | 2-Phenylethyl Methacrylate (PEMA) | 0.280 | 2.085 | Kelen-Tudos |
This table showcases the monomer reactivity ratios for the copolymerization of 2-Phenylethyl Acrylate with 2-Phenylethyl Methacrylate, indicating that PEMA is more reactive in this copolymerization. researchgate.netkoreascience.kr
Thermal Properties of PEA Copolymers
| Copolymer System | Monomer Ratio (M1:M2) | Glass Transition Temperature (Tg) (°C) |
| Poly(PEA-co-PPEA) | 90:10 | 5 |
| Poly(PEA-co-PPEA) | 60:40 | 18 |
This table illustrates the effect of copolymer composition on the glass transition temperature, showing an increase in Tg with a higher concentration of the comonomer 2-phenoxy-2-phenylethyl acrylate (PPEA). google.com
Structure
3D Structure
Properties
Molecular Formula |
C11H11O2- |
|---|---|
Molecular Weight |
175.20 g/mol |
IUPAC Name |
2-methylidene-4-phenylbutanoate |
InChI |
InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13)/p-1 |
InChI Key |
USANCVVZOHSATA-UHFFFAOYSA-M |
Canonical SMILES |
C=C(CCC1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 2 Phenylethyl Acrylate
Conventional Esterification Routes for 2-Phenylethyl Acrylate (B77674)
Traditional methods for synthesizing 2-phenylethyl acrylate rely on well-established chemical reactions, primarily involving the direct reaction of a carboxylic acid or its derivative with an alcohol.
The direct esterification of phenethyl alcohol with acrylic acid is a common and straightforward method for producing 2-phenylethyl acrylate. This equilibrium-driven reaction is typically catalyzed by a strong acid. The process involves heating the alcohol and acid in the presence of a catalyst, often with a solvent that allows for the removal of water to drive the reaction towards the product side.
Table 1: Comparison of Acid Catalysts for Esterification of Acrylic Acid
| Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Catalyst Conc. | Conversion of Acrylic Acid |
|---|---|---|---|---|
| Sulfuric Acid | 60 | 1:1 | 2% (v/v) | High |
| Hydrochloric Acid | 60 | 1:1 | 2% (v/v) | Moderate |
| p-Toluenesulfonic Acid | 60 | 1:1 | 2% (v/v) | Moderate |
| Amberlyst 15 | 60 | 1:1 | 2.17 gm | Low |
Data compiled from studies on the esterification of acrylic acid with ethanol, indicating general trends for acid catalysts. researchgate.net
A specific example of this method involves reacting phenylethyl alcohol with acrylic acid in a 1:1.3 molar ratio in the presence of sulfuric acid (0.1 eq.) and a polymerization inhibitor in toluene. The mixture is heated to 70-75 °C, and water is removed azeotropically to yield 2-phenylethyl acrylate. mdpi.com
An alternative to direct acid-catalyzed esterification is the use of a more reactive acrylic acid derivative, such as acryloyl chloride. researchgate.net This method is generally faster and not reversible, often leading to higher yields. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.net
The synthesis involves cooling a solution of phenethyl alcohol and triethylamine in a suitable solvent like dichloromethane, followed by the slow addition of acryloyl chloride. google.com Maintaining a low temperature (e.g., 0-5°C) is crucial to control the reactivity of the acryloyl chloride. researchgate.net
Table 2: Typical Reaction Parameters for Acryloyl Chloride-Mediated Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) |
|---|
A significant challenge in the synthesis of acrylate esters is the propensity of the monomer to undergo polymerization, especially at the elevated temperatures often required for esterification. wikipedia.org To prevent this, polymerization inhibitors are added to the reaction mixture. wikipedia.orglongchangchemical.com Common inhibitors include phenolic compounds like hydroquinone, p-methoxyphenol, and resorcinol, as well as quinones. google.comlongchangchemical.comgoogle.com These compounds act as radical scavengers, terminating the radical chains that initiate polymerization. wikipedia.org The presence of oxygen can also enhance the effectiveness of some inhibitors. google.com
Catalysts are essential for achieving practical reaction rates in direct esterification. Strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid are frequently used. google.com These catalysts function by protonating the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the phenethyl alcohol. researchgate.net In recent years, solid acid catalysts like ion-exchange resins and supported heteropolyacids have been explored as more environmentally friendly and easily separable alternatives to homogeneous catalysts. researchgate.net
Advanced Synthetic Approaches to 2-Phenylethyl Acrylate
In response to the growing demand for more sustainable and efficient chemical processes, advanced synthetic methodologies for 2-phenylethyl acrylate have been developed. These approaches often leverage biocatalysis and the principles of green chemistry.
Chemo-enzymatic synthesis utilizes enzymes as catalysts, offering high selectivity and mild reaction conditions. Lipases, in particular, are widely used for esterification and transesterification reactions. mdpi.com The synthesis of 2-phenylethyl acrylate can be achieved through the lipase-catalyzed transesterification of an acrylate ester (like vinyl acrylate or ethyl acrylate) with phenethyl alcohol.
Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are particularly effective for these transformations. mdpi.comnih.gov These enzymatic reactions are often performed in organic solvents or, in some cases, in solvent-free systems where one of the reactants also serves as the solvent. mdpi.com Key parameters that are optimized to maximize conversion and yield include the choice of enzyme, solvent, temperature, reaction time, and substrate molar ratio. nih.govnih.gov
Table 3: Lipase-Catalyzed Synthesis of Phenyl-substituted Esters
| Enzyme | Substrates | Solvent | Temperature (°C) | Time (h) | Yield/Conversion |
|---|---|---|---|---|---|
| Novozym® 435 | 2-Phenylethanol (B73330), Ethyl Acetate | Solvent-free | 57.8 | 1.3 | 85.4% yield |
| Novozym® 435 | Racemic 1-Phenylethanol, Vinyl Acetate | n-Hexane | 60 | 24 | 61.49% yield |
Data compiled from various studies on lipase-catalyzed synthesis of related esters. nih.gov
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of 2-phenylethyl acrylate production, these principles can be applied in several ways:
Use of Renewable Feedstocks: While phenethyl alcohol and acrylic acid are traditionally derived from petrochemical sources, there is growing research into producing these precursors from biomass. For instance, acrylic acid can be produced from lactic acid, which is obtainable from the fermentation of carbohydrates.
Catalysis: The use of biocatalysts (enzymes) as described in the chemo-enzymatic section is a prime example of green chemistry, offering reactions under milder conditions with high selectivity. mdpi.com Additionally, replacing corrosive and difficult-to-separate homogeneous acid catalysts with recyclable solid acid catalysts improves the environmental profile of the conventional esterification process. researchgate.net
Atom Economy: Acryloyl chloride-mediated synthesis, while efficient, has a lower atom economy compared to direct esterification due to the formation of triethylamine hydrochloride as a byproduct. Direct esterification, where water is the only byproduct, is inherently more atom-economical.
Safer Solvents and Reaction Conditions: The development of solvent-free reaction systems, particularly in lipase-catalyzed synthesis, is a significant advancement in green chemistry. mdpi.com This eliminates the need for volatile organic compounds (VOCs) as solvents. Continuous-flow microreactor systems are also being explored for the synthesis of reactive intermediates like acryloyl chloride, offering better control and safety over traditional batch processes. nih.gov
By integrating these principles, the production of 2-phenylethyl acrylate can be made more sustainable and environmentally benign.
Synthesis of Functionalized 2-Phenylethyl Acrylate Derivatives
The introduction of functional groups to the 2-phenylethyl acrylate backbone allows for the tailoring of its chemical and physical properties. This section details the synthetic methodologies for two such derivatives.
Preparation of 2-Phenoxy-2-phenylethyl Acrylate (PPEA)
The synthesis of 2-Phenoxy-2-phenylethyl Acrylate (PPEA) is a multi-step process that begins with the preparation of a precursor alcohol, 2-phenoxy-2-phenylethanol (B1634044). This intermediate is then subsequently reacted with acryloyl chloride to yield the final product.
The initial step involves the reaction of phenol (B47542) with styrene (B11656) oxide. This reaction is typically catalyzed by a base, such as sodium hydroxide, and proceeds with moderate heating. The phenoxide ion, generated in situ from phenol, acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring of styrene oxide.
Following the synthesis of the 2-phenoxy-2-phenylethanol intermediate, it is reacted with acryloyl chloride in the presence of a base, such as triethylamine (TEA), and a suitable solvent like dichloromethane. The reaction is carefully controlled at low temperatures to manage its exothermicity and prevent unwanted polymerization. The triethylamine serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.
| Reaction Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions |
| 1. Precursor Synthesis | Phenol, Styrene Oxide | Sodium Hydroxide | - | Moderate Heating |
| 2. Acrylation | 2-Phenoxy-2-phenylethanol, Acryloyl Chloride | Triethylamine (TEA) | Dichloromethane | Low Temperatures |
Detailed Research Findings:
The synthesis of PPEA represents a method to introduce both a phenoxy and a phenyl group onto the acrylate backbone, which can significantly influence the properties of polymers derived from this monomer. Characterization of the final product is typically performed using spectroscopic methods to confirm its structure.
| Spectroscopic Data for 2-Phenoxy-2-phenylethyl Acrylate (PPEA) | |
| ¹H NMR (CDCl₃, δ, ppm) | Aromatic protons, vinyl protons, and protons of the ethyl bridge are expected to show characteristic chemical shifts. |
| ¹³C NMR (CDCl₃, δ, ppm) | Signals corresponding to the carbonyl carbon of the acrylate, aromatic carbons, and the carbons of the ethyl chain would confirm the structure. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O stretching of the ester, C=C stretching of the acrylate, and C-O stretching of the ether are anticipated. |
Synthesis of 2-Hydroxy-2-phenylethyl Acrylate
The synthesis of 2-Hydroxy-2-phenylethyl Acrylate can be achieved through the reaction of styrene oxide with acrylic acid. This method is analogous to the general industrial preparation of other hydroxyalkyl acrylates.
In this reaction, the acrylic acid acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring of styrene oxide, leading to the opening of the ring and the formation of the corresponding hydroxy ester. The reaction can be catalyzed by either acids or bases. For instance, a trivalent chromium salt can be used as a catalyst to promote the reaction. To prevent the premature polymerization of the acrylate monomer during the synthesis, a polymerization inhibitor is often added to the reaction mixture.
| Reactants | Catalyst (example) | Inhibitor (example) | Key Features |
| Styrene Oxide, Acrylic Acid | Trivalent Chromium Salt | Hydroquinone | Direct addition to form the hydroxy ester. |
Detailed Research Findings:
This synthetic route provides a direct method for introducing a hydroxyl group at the beta-position relative to the ester oxygen. The presence of the hydroxyl group offers a reactive site for further chemical modifications or for influencing the properties of resulting polymers, such as hydrophilicity and adhesion. Spectroscopic analysis is essential for the characterization of the synthesized 2-Hydroxy-2-phenylethyl Acrylate.
| Expected Spectroscopic Data for 2-Hydroxy-2-phenylethyl Acrylate | |
| ¹H NMR (CDCl₃, δ, ppm) | Signals for the vinyl protons, the phenyl group, the methine and methylene (B1212753) protons of the ethyl chain, and a broad signal for the hydroxyl proton are expected. |
| ¹³C NMR (CDCl₃, δ, ppm) | Resonances for the carbonyl carbon, vinyl carbons, aromatic carbons, and the two carbons of the hydroxyethyl (B10761427) chain would be observed. |
| FT-IR (cm⁻¹) | A broad O-H stretching band for the hydroxyl group, a strong C=O stretching band for the ester, and C=C stretching for the acrylate group would be characteristic. |
Polymerization Studies of 2 Phenylethyl Acrylate
Free Radical Polymerization of 2-Phenylethyl Acrylate (B77674)
Free-radical polymerization is a common method for producing poly(2-phenylethyl acrylate). This process, like that of other acrylate monomers, involves the characteristic steps of initiation, propagation, and termination.
The homopolymerization of 2-phenylethyl acrylate follows a standard free-radical mechanism. The process begins with the decomposition of an initiator to form primary radicals. These radicals then react with a PEA monomer to initiate a growing polymer chain. The propagation step involves the sequential addition of monomer units to the radical chain end. Termination typically occurs through combination or disproportionation of two growing chains.
The kinetics of acrylate polymerization can be complex. After an initial phase, the rate may increase due to autoacceleration (the gel or Trommsdorff effect), which arises from a decrease in the termination rate as the viscosity of the medium increases. imaging.org This is followed by auto-deceleration at very high conversions, where the propagation reaction becomes diffusion-controlled. imaging.org While these are the general kinetic features for acrylates, specific rate constants and activation energies for the homopolymerization of 2-phenylethyl acrylate are not extensively detailed in the available literature.
The copolymerization of PEA with other acrylic monomers has been investigated to tailor the properties of the resulting materials for applications such as intraocular lenses. These studies provide insight into the relative reactivities of the monomers and the microstructure of the copolymers.
Reactivity ratios are critical parameters in copolymerization as they describe the preference of a growing polymer chain ending in one monomer unit to add the same or the other monomer. These ratios have been determined for PEA with several other acrylic monomers.
For instance, in the copolymerization of 2-phenylethyl acrylate (PEA) with 2-phenylethyl methacrylate (B99206) (PEMA), the reactivity ratios were determined using the Kelen-Tudos method. Similarly, the ratios for the copolymerization of PEA with 2-phenoxy-2-phenylethyl acrylate (PPEA) have been calculated using various graphical methods. The product of the reactivity ratios (r₁r₂) in these systems is less than 1, which provides information about the arrangement of monomer units in the polymer chain.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (PEA) | r₂ | r₁r₂ | Method |
|---|---|---|---|---|---|
| 2-Phenylethyl Acrylate | 2-Phenylethyl Methacrylate | 0.280 | 2.085 | 0.584 | Kelen-Tudos |
| 2-Phenylethyl Acrylate | 2-Phenoxy-2-phenylethyl Acrylate | 0.280 | 2.085 | - | Fineman-Ross & Kelen-Tudos |
The microstructure of a copolymer, which describes the sequence of monomer units along the polymer chain, is fundamentally linked to the reactivity ratios. In the copolymerization of PEA with monomers like PEMA and PPEA, the product of the reactivity ratios (r₁r₂) is less than unity. This value indicates that the system tends towards random copolymerization, where the monomer units are distributed randomly along the chain rather than in long blocks.
Structural parameters such as dyad monomer sequence fractions and the mean sequence length can be calculated from the reactivity ratios to provide a more detailed quantitative description of the copolymer microstructure. Techniques like ¹H-NMR spectroscopy are powerful tools for determining the actual copolymer composition and analyzing the sequence distribution, confirming the statistical predictions made from reactivity ratios.
The choice of initiator and solvent can significantly affect the free-radical polymerization process.
Initiators: Thermal initiators such as benzoyl peroxide (BPO) and 2,2′-azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of PEA and its copolymers. The concentration of the initiator is a key variable; increasing the initiator concentration generally leads to a higher polymerization rate because more radical chains are initiated simultaneously. nih.gov However, this can also result in the formation of polymers with lower average molecular weight, as the initial monomer concentration is depleted more rapidly among a larger number of growing chains. nih.gov
Solvents: Polymerizations of 2-phenylethyl acrylate have been carried out in various solvents, including methyl ethyl ketone and 1,4-dioxane. flinders.edu.au Solvents serve several purposes: they help to control the reaction temperature by dissipating the heat of polymerization, reduce the viscosity of the reaction medium to prevent autoacceleration from becoming unmanageable, and solubilize the monomer and the resulting polymer. The choice of solvent can also have more subtle kinetic effects. The solvent can influence the initiation efficiency through "cage effects" and may affect the reactivity of the propagating radicals through chain transfer reactions or by forming complexes with the monomers or radicals. chemrxiv.orgnih.gov
Copolymerization of 2-Phenylethyl Acrylate with Acrylic Monomers
Controlled/Living Radical Polymerization of 2-Phenylethyl Acrylate
Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized polymer synthesis by allowing for the creation of polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.educmu.edu These methods rely on establishing a dynamic equilibrium between a small number of active, propagating radical chains and a large majority of dormant species. cmu.edu
While these techniques are widely applicable to a broad range of acrylate monomers, specific studies detailing the controlled polymerization of 2-phenylethyl acrylate itself are not extensively reported in the searched literature. However, the successful application of these methods to structurally similar monomers provides strong evidence of their feasibility for PEA. For example, Atom Transfer Radical Polymerization has been successfully used for the homopolymerization of 2-hydroxyethyl acrylate, demonstrating the technique's tolerance to functional groups and its ability to produce well-defined polymers. rsc.org Furthermore, the RAFT dispersion polymerization of 2-phenylethyl methacrylate, a monomer that differs from PEA only by a methyl group on the polymer backbone, has been successfully demonstrated in ethanol, yielding well-defined diblock copolymers. This suggests that similar control could be achieved for 2-phenylethyl acrylate, enabling the synthesis of advanced materials with precisely engineered structures.
Single Electron Transfer-Living Radical Polymerization (SET-LRP) for Poly(2-Phenylethyl Acrylate)
Single Electron Transfer-Living Radical Polymerization (SET-LRP) has been successfully employed for the synthesis of optically active poly(phenylethyl acrylate). optica.orgdocumentsdelivered.com This method, catalyzed by Cu(0) wire, offers a robust platform for creating well-defined polymers from both S-phenylethyl acrylate and R-phenylethyl acrylate. optica.orgdocumentsdelivered.com
Research has demonstrated that the SET-LRP of 2-phenylethyl acrylate exhibits first-order kinetics for targeted degrees of polymerization (DPs) ranging from 100 to 400. optica.orgdocumentsdelivered.com This indicates a constant concentration of propagating radicals throughout the polymerization, a key characteristic of a controlled polymerization process. The polymerization proceeds at a rapid rate while maintaining excellent control over the polymer's molecular weight, polydispersity, and the fidelity of the chain-end functionality. optica.orgdocumentsdelivered.com This high degree of control facilitates the synthesis of both homopolymers and the in-situ chain extension to form block copolymers. optica.orgdocumentsdelivered.com
The successful synthesis of optically active polymers using this method is confirmed by circular dichroism measurements, which show mirrored spectra for polymers derived from the two enantiomeric monomers. optica.orgdocumentsdelivered.com
Table 1: SET-LRP of 2-Phenylethyl Acrylate This table is interactive. You can sort and filter the data.
| Targeted Degree of Polymerization (DP) | Observed Kinetics | Control over Molecular Weight | Polydispersity (Đ) | Chain-End Functionality |
|---|---|---|---|---|
| 100 | First-order | Excellent | Low | High |
| 200 | First-order | Excellent | Low | High |
| 300 | First-order | Excellent | Low | High |
| 400 | First-order | Excellent | Low | High |
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of 2-Phenylethyl Acrylate
While specific studies on the RAFT polymerization of 2-phenylethyl acrylate are not extensively documented in the reviewed literature, the behavior of structurally similar aromatic acrylates, such as benzyl (B1604629) methacrylate (BzMA), provides strong evidence for the applicability and expected outcomes of this technique. rsc.orgacs.orgmanchester.ac.uk RAFT polymerization is a versatile method for producing polymers with controlled molecular weights and narrow molecular weight distributions. nih.govboronmolecular.com
The mechanism of RAFT polymerization involves a degenerative chain transfer process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). google.com This process establishes an equilibrium between active (propagating) and dormant polymer chains, allowing for the controlled growth of all chains simultaneously. google.com The choice of RAFT agent is crucial and depends on the monomer being polymerized. whiterose.ac.uk For acrylates, dithiobenzoates and trithiocarbonates are commonly used RAFT agents.
Studies on the RAFT polymerization of benzyl methacrylate have demonstrated the synthesis of well-defined diblock copolymers with narrow molecular weight distributions (Mw/Mn < 1.20). rsc.org These polymerizations are typically initiated with a thermal initiator, such as azobisisobutyronitrile (AIBN), in the presence of a suitable RAFT agent. The polymerization of BzMA via RAFT-mediated miniemulsion polymerization has also been shown to be well-controlled, as indicated by kinetic studies and gel permeation chromatography (GPC) analysis. manchester.ac.uk
Control over Molecular Weight and Polydispersity in Controlled Polymerizations
A key advantage of controlled polymerization techniques like SET-LRP and RAFT is the ability to precisely control the molecular weight and achieve a narrow molecular weight distribution, often referred to as a low polydispersity index (Đ or PDI).
In the SET-LRP of 2-phenylethyl acrylate, excellent control over molecular weight and low polydispersity have been demonstrated. optica.orgdocumentsdelivered.com The predictable nature of this living polymerization allows for the synthesis of polymers where the molecular weight is determined by the initial ratio of monomer to initiator concentrations and the monomer conversion.
For RAFT polymerization , the theoretical number-average molecular weight (Mn) can be predicted using the following equation:
Mn,theo = ([M]₀ / [CTA]₀) × MWmonomer × conversion + MWCTA
where:
[M]₀ is the initial monomer concentration
[CTA]₀ is the initial RAFT agent concentration
MWmonomer is the molecular weight of the monomer
MWCTA is the molecular weight of the RAFT agent
Research on analogous monomers like benzyl methacrylate has shown that RAFT polymerization can produce polymers with molecular weights that are in good agreement with the theoretical values and exhibit low dispersity, typically below 1.25. mdpi.com
Table 2: Expected Control in RAFT Polymerization of Aromatic Acrylates This table is interactive. You can sort and filter the data.
| Monomer | RAFT Agent Type | Initiator | Polydispersity (Đ) Range | Molecular Weight Control |
|---|---|---|---|---|
| Benzyl Methacrylate | Trithiocarbonate | AIBN | < 1.20 | Good |
| Benzyl Methacrylate | Dithiobenzoate | ACVA | 1.18 | Good |
Photo-Initiated Polymerization of 2-Phenylethyl Acrylate
Photo-initiated polymerization offers a rapid and solvent-free method for curing acrylate monomers. This can be achieved through UV irradiation in the presence of a photoinitiator or by direct initiation with an electron beam (EB).
The kinetics of UV-induced photopolymerization of 2-phenylethyl acrylate have been investigated, particularly in comparison to electron-beam initiation. nih.gov UV polymerization is initiated by the absorption of UV light by a photoinitiator, which then generates free radicals that initiate the polymerization of the acrylate double bonds. rsc.org
A comparative study showed that the UV initiation of 2-phenylethyl acrylate results in a higher final conversion compared to EB initiation under conditions of equivalent primary radical concentration. nih.gov Specifically, UV-initiated PEA reached approximately 1.5 to 2 times higher conversion than its EB-initiated counterpart. nih.gov The polymerization rate in UV-induced systems is influenced by factors such as the type and concentration of the photoinitiator, the intensity of the UV light, and the presence of inhibitors like oxygen. researchgate.net
The mechanism of UV photopolymerization of monofunctional acrylates like PEA can involve chain transfer events which may lead to crosslinking. nih.gov
Electron-beam (EB) initiated polymerization is a method of curing that does not require a photoinitiator. youtube.com The high-energy electrons directly generate free radicals from the monomer molecules, thus initiating polymerization. This method offers advantages such as high curing speeds and the ability to cure pigmented or thick samples.
In the case of 2-phenylethyl acrylate, EB initiation has been shown to result in a lower final conversion compared to UV initiation for an equivalent concentration of primary radicals. nih.gov However, a significant difference in the resulting polymer network is the degree of crosslinking. EB-initiated polymerization of acrylates generally leads to a higher gel fraction, indicating a more highly crosslinked network compared to UV-polymerized samples. nih.gov This increased crosslinking in EB polymerization is attributed to a greater diversity of secondary radical reactions. nih.gov
Table 3: Comparison of UV- and EB-Initiated Polymerization of 2-Phenylethyl Acrylate This table is interactive. You can sort and filter the data.
| Initiation Method | Relative Final Conversion | Degree of Crosslinking | Initiator Required |
|---|---|---|---|
| UV-Induced | Higher (1.5-2x) | Lower | Yes |
| Electron-Beam | Lower | Higher | No |
Chain transfer agents (CTAs) can be incorporated into photopolymerization formulations to control the molecular weight of the resulting polymer and to modify the network structure. In the context of acrylate photopolymerization, thiols are commonly used as CTAs. optica.org
The addition of thiols to an acrylate formulation introduces a thiol-ene reaction mechanism that competes with the acrylate homopolymerization. optica.org This has several effects on the polymerization process and the final material properties:
Network Homogeneity: The chain transfer mechanism can delay the gel point to higher conversions, resulting in a more homogeneous polymer network and reduced shrinkage stress. nih.gov
Mechanical Properties: The incorporation of thiols can significantly enhance the toughness of the resulting photopolymer. nih.gov
While specific studies on the use of chain transfer agents in the photopolymerization of 2-phenylethyl acrylate were not found, the principles derived from studies on other acrylate systems are directly applicable. The weak sulfur-hydrogen bond in thiols allows them to efficiently transfer a hydrogen atom to a propagating acrylate radical, thus terminating that chain and creating a new thiyl radical that can initiate a new chain. optica.org This process effectively regulates the kinetic chain length.
Polymerization in the Presence of Cross-linking Agents
The introduction of cross-linking agents during the polymerization of 2-phenylethylacrylate (PEA) transforms the linear polymer chains into a three-dimensional network structure. This process, known as cross-linking, fundamentally alters the material's properties, leading to the formation of a thermoset polymer with enhanced mechanical strength, thermal stability, and solvent resistance. The characteristics of the final cross-linked network are highly dependent on the type and concentration of the cross-linking agent used.
Formation of Cross-linked Poly(2-Phenylethyl Acrylate) Networks
The formation of a cross-linked poly(2-phenylethyl acrylate) network is typically achieved through the copolymerization of the this compound monomer with a multifunctional monomer that acts as a cross-linking agent. These agents possess two or more reactive functional groups, often acrylate or methacrylate groups, which can participate in the polymerization reaction. Common cross-linking agents for acrylate-based systems include divinylbenzene (B73037) (DVB), ethylene (B1197577) glycol dimethacrylate (EGDMA), and 1,6-hexanediol (B165255) diacrylate (HDDA). epa.gov
The polymerization can be initiated by various methods, including thermal initiation using initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), or through photopolymerization using a photoinitiator and UV radiation. matilda.science During the polymerization process, the growing polymer chains incorporate the cross-linking agent molecules. Since the cross-linker has multiple reactive sites, it can bond with two or more different polymer chains, creating covalent bridges between them.
As the polymerization progresses, the number of cross-links increases, leading to a significant rise in the viscosity of the reaction mixture. At a certain point, known as the gel point, a continuous, macroscopic network is formed, and the system transitions from a viscous liquid to an elastic solid or gel. The polymer is no longer soluble in any solvent, although it can swell by absorbing solvent molecules.
The structure of the resulting network is a complex arrangement of interconnected polymer chains. The density of these cross-links, which is the number of cross-links per unit volume, is a critical parameter that dictates the final properties of the material. A higher cross-link density results in a more rigid and tightly bound network, while a lower density leads to a more flexible and loosely bound structure.
Impact of Cross-linker Concentration on Network Formation
The concentration of the cross-linking agent is a key variable that allows for the precise control of the properties of the resulting poly(2-phenylethyl acrylate) network. Increasing the concentration of the cross-linker generally leads to a higher cross-link density. This, in turn, has a significant impact on several aspects of the network's properties.
One of the most notable effects of increasing the cross-linker concentration is the enhancement of the material's thermal properties. For instance, the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state, tends to increase with higher cross-linker concentrations. This is because the increased number of cross-links restricts the mobility of the polymer chains, requiring more thermal energy to induce the transition.
The swelling behavior of the cross-linked network in a solvent is also heavily influenced by the cross-linker concentration. A higher concentration of the cross-linker results in a more tightly cross-linked network with smaller spaces between the polymer chains. This reduces the ability of the network to absorb solvent molecules, leading to a lower degree of swelling. Conversely, a lower cross-linker concentration produces a network that can swell to a greater extent.
The mechanical properties of the cross-linked polymer are also directly related to the cross-linker concentration. Generally, a higher cross-link density leads to an increase in the material's stiffness and hardness. However, it can also make the material more brittle and reduce its tensile strength and impact resistance if the concentration is too high. Therefore, the optimal cross-linker concentration is often a balance between achieving the desired stiffness and maintaining adequate mechanical toughness.
The following interactive data tables, based on research findings for a structurally similar acrylate, 2-phenoxyethyl acrylate, illustrate the impact of the cross-linker concentration on the network properties.
Effect of Cross-linker Concentration on Glass Transition Temperature (Tg)
| Cross-linker (HDDA) Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
|---|---|
| 0.5 | 35.2 |
| 1.0 | 38.5 |
| 2.0 | 42.1 |
| 5.0 | 48.9 |
Effect of Cross-linker Concentration on Equilibrium Swelling Ratio in Toluene
| Cross-linker (HDDA) Concentration (wt%) | Equilibrium Swelling Ratio (Q) |
|---|---|
| 0.5 | 15.8 |
| 1.0 | 12.3 |
| 2.0 | 9.5 |
| 5.0 | 6.2 |
Advanced Polymer Architectures and Macromolecular Design Incorporating 2 Phenylethyl Acrylate
Synthesis of Optically Active Poly(2-Phenylethyl Acrylate)
The synthesis of optically active polymers, where the polymer chain exhibits a specific chirality, is a significant area of materials science, as these materials can have unique chiroptical properties and applications in chiral recognition and separation. The primary route to optically active poly(2-phenylethyl acrylate) (PPEA) involves the polymerization of enantiomerically pure monomers.
Recent research has demonstrated the successful synthesis of optically active polymers derived from (S)-phenylethyl acrylate (B77674) and (R)-phenylethyl acrylate. semanticscholar.org A key methodology employed is the Cu(0) wire-catalyzed single electron transfer-living radical polymerization (SET-LRP). This technique offers a robust platform for polymerizing these chiral monomers while maintaining excellent control over the polymer's molecular weight, polydispersity, and chain-end functionality. semanticscholar.org
The SET-LRP of (S)- and (R)-phenylethyl acrylate exhibits first-order kinetics for degrees of polymerization ranging from 100 to 400, indicating a well-controlled "living" process. The key findings from this approach are summarized below:
| Polymerization Method | Monomer | Key Features | Outcome |
| SET-LRP | (S)-phenylethyl acrylate | Rapid polymerization, controlled molecular weight, low polydispersity | Optically active poly((S)-phenylethyl acrylate) |
| SET-LRP | (R)-phenylethyl acrylate | High chain-end functionality, predictable polymer growth | Optically active poly((R)-phenylethyl acrylate) |
The successful synthesis of these optically active polymers was confirmed by circular dichroism (CD) spectroscopy. The CD spectra of the polymers derived from the two different enantiomeric monomers were found to be mirror images of each other, confirming that the chirality of the monomer was preserved in the final polymer structure. semanticscholar.org
Block Copolymers and Terpolymers of 2-Phenylethyl Acrylate
The creation of multi-block copolymers containing PPEA segments allows for the combination of its properties (e.g., hydrophobicity, high refractive index) with those of other polymers, leading to materials with tailored performance for applications such as thermoplastic elastomers, compatibilizers, or nanostructured materials. Living polymerization techniques are essential for the synthesis of well-defined block copolymers.
Controlled radical polymerization methods like SET-LRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are particularly suitable for this purpose. The high degree of control and chain-end fidelity offered by SET-LRP, for instance, facilitates the synthesis of block copolymers through in situ chain extensions. semanticscholar.org The process involves first polymerizing the 2-phenylethyl acrylate monomer to create a living PPEA chain, followed by the sequential addition of one or more different monomers to grow subsequent blocks.
The RAFT process is another versatile method for designing complex architectures. cmu.edu An appropriately chosen RAFT chain transfer agent (CTA) can be used to polymerize PEA, yielding a dormant PPEA chain that can be reactivated in the presence of a second monomer to form a diblock copolymer. This process can be repeated to create tri-block, tetra-block, or even more complex multi-block structures. nih.govacs.org
General Strategy for Diblock Copolymer Synthesis via RAFT:
Step 1: Polymerization of 2-phenylethyl acrylate in the presence of a CTA to form a PPEA macro-CTA.
Step 2: Isolation of the PPEA macro-CTA.
Step 3: Chain extension of the PPEA macro-CTA with a second monomer (Monomer B) to form a PPEA-b-Poly(Monomer B) diblock copolymer.
While specific research on the self-assembly of PEA-based terpolymers is not extensively documented, the principles can be inferred from studies on analogous block copolymers. Terpolymers, composed of three distinct blocks (e.g., A-B-C), can self-assemble in selective solvents to form a rich variety of complex nanostructures.
A hypothetical terpolymer containing a hydrophobic PPEA block, a hydrophilic block like poly(acrylic acid) (PAA), and a third block with different properties would be expected to exhibit sophisticated self-assembly behavior in solution. The final morphology is governed by the balance of intermolecular forces, the volume fractions of the different blocks, and the nature of the solvent.
Drawing an analogy from studies on the polymerization-induced self-assembly (PISA) of phenyl acrylate (PhA), a structurally similar monomer, it is anticipated that PEA-based block copolymers and terpolymers could form various morphologies. rsc.org In a PISA process, a soluble polymer block is chain-extended with a second monomer (like PEA) that becomes insoluble as it polymerizes, triggering self-assembly. Depending on the block ratios and concentration, this can lead to the formation of spheres, cylindrical micelles (worms), or vesicles (lamellae). rsc.org The bulky, hydrophobic nature of the PPEA block would strongly drive this microphase separation in aqueous or polar media.
Graft Copolymers and Polymer Brushes from 2-Phenylethyl Acrylate
Graft copolymers and polymer brushes are advanced architectures where polymer chains are tethered to a backbone polymer or a substrate surface. These structures are used to modify surface properties, create responsive materials, or develop complex nanostructures. The synthesis of PPEA brushes or graft copolymers can be achieved through two primary strategies: "grafting to" and "grafting from." researchgate.net
"Grafting To" : This method involves synthesizing PPEA chains with a reactive end-group and then attaching these pre-formed chains to a polymer backbone or surface that has complementary reactive sites. mdpi.com This approach allows for good characterization of the side chains before grafting but can suffer from lower grafting density due to steric hindrance.
"Grafting From" : In this approach, initiator sites are first immobilized on a polymer backbone or a surface. The 2-phenylethyl acrylate monomer is then polymerized directly from these sites, typically using a surface-initiated controlled radical polymerization technique like SI-ATRP or SI-RAFT. ethz.ch This method allows for the formation of much denser and thicker polymer brushes. ethz.ch
These techniques can be used to create, for example, a hydrophilic polymer backbone grafted with hydrophobic PPEA side chains, resulting in an amphiphilic comb copolymer. On a solid substrate like silicon or gold, a dense layer of end-grafted PPEA chains would constitute a polymer brush, which could significantly alter the surface energy, wettability, and lubrication of the material.
Regio- and Stereocontrol in 2-Phenylethyl Acrylate Polymerization
Controlling the regiochemistry and stereochemistry during polymerization is crucial for tailoring the physical and mechanical properties of the resulting polymer.
Regiocontrol in the polymerization of acrylates is generally high. The radical addition to the double bond strongly favors a head-to-tail arrangement due to the steric hindrance and electronic effects of the ester group. This results in a highly regular polymer backbone structure.
Stereocontrol , or the control of tacticity (the stereochemical arrangement of the pendant groups along the backbone), is much more challenging in radical polymerization. nsf.gov The properties of PPEA, such as its glass transition temperature and mechanical strength, are expected to depend on its tacticity (isotactic, syndiotactic, or atactic).
Achieving stereocontrol in the radical polymerization of acrylates and related monomers often requires the use of catalytic systems or additives that can influence the stereochemistry of the propagating radical chain end. Strategies that could be applied to PEA polymerization include:
Lewis Acid Catalysis : The use of Lewis acids, such as rare-earth triflates (e.g., Y(OTf)₃, Yb(OTf)₃), can coordinate to the carbonyl group of the acrylate monomer. acs.org This coordination can restrict the geometry of monomer addition to the propagating chain, favoring the formation of either isotactic or syndiotactic polymers, depending on the specific acid, solvent, and temperature. researchgate.net
Chiral Catalysts : For enantioselective polymerization, chiral Lewis acids or other catalysts can be employed to control the stereochemistry of the polymerization process, potentially leading to polymers with specific helical conformations.
While these methods have been demonstrated for other acrylates and methacrylates, their specific application to achieve high stereocontrol in 2-phenylethyl acrylate polymerization represents an ongoing area of polymer chemistry research. acs.org
Spectroscopic and Advanced Characterization of 2 Phenylethyl Acrylate and Its Polymers
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of both the 2-phenylethyl acrylate (B77674) monomer and its polymer. It provides precise information about the chemical environment of hydrogen and carbon atoms within the molecules.
Proton (¹H) NMR spectroscopy is a primary technique for verifying the structure of the 2-phenylethyl acrylate monomer and for quantitatively monitoring its conversion to poly(2-phenylethyl acrylate). The ¹H NMR spectrum of the monomer exhibits characteristic signals corresponding to its unique protons. The vinyl protons of the acrylate group typically appear in the downfield region of the spectrum, generally between 5.5 and 6.5 ppm. The methylene (B1212753) protons of the phenylethyl group show distinct signals, with the -CH₂-O- protons being deshielded by the adjacent oxygen atom and the -CH₂-Ar protons appearing further upfield. The aromatic protons of the phenyl group are observed in the aromatic region, typically between 7.0 and 7.5 ppm. dss.go.th
During polymerization, the characteristic signals of the vinyl protons of the monomer diminish in intensity. This disappearance of the vinyl protons' resonance is a clear indicator of the conversion of the monomer into the polymer. The extent of monomer conversion can be accurately calculated by comparing the integration of the vinyl proton signals with that of a stable internal standard or with the signals of the aromatic or methylene protons of the phenylethyl group, which remain unchanged during the reaction. For copolymers of 2-phenylethyl acrylate, ¹H NMR analysis is also employed to determine the copolymer composition by comparing the integral intensities of the characteristic peaks of each monomer unit. dss.go.th
Table 1: Typical ¹H NMR Chemical Shift Ranges for 2-Phenylethyl Acrylate
| Protons | Chemical Shift (δ, ppm) |
| Vinyl Protons (CH₂=CH-) | 5.5 - 6.5 |
| Methylene Protons (-CH₂-O-) | ~4.3 |
| Methylene Protons (-CH₂-Ar) | ~2.9 |
| Aromatic Protons (C₆H₅-) | 7.0 - 7.5 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Carbon-13 (¹³C) NMR spectroscopy provides valuable insights into the carbon framework of both the monomer and the polymer. In the ¹³C NMR spectrum of 2-phenylethyl acrylate, distinct signals are observed for the carbonyl carbon, the vinyl carbons, the methylene carbons, and the aromatic carbons. The carbonyl carbon of the ester group typically resonates in the range of 165-175 ppm. The sp² hybridized carbons of the vinyl group are found between 120 and 140 ppm.
Upon polymerization, the most significant change in the ¹³C NMR spectrum is the disappearance of the signals corresponding to the vinyl carbons and the appearance of new signals for the sp³ hybridized carbons of the polymer backbone. This confirms the formation of the saturated polymer chain. The chemical shifts of the carbonyl and phenylethyl carbons also experience slight shifts due to the change in their chemical environment from the monomer to the polymer. Analysis of the fine structure of the polymer backbone signals in high-resolution ¹³C NMR spectra can also provide information on the tacticity of the polymer chain.
Table 2: Expected ¹³C NMR Chemical Shift Changes during Polymerization of 2-Phenylethyl Acrylate
| Carbon Atom | Monomer Chemical Shift (δ, ppm) | Polymer Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~166 | ~175 |
| Vinyl (=CH₂) | ~128 | Disappears |
| Vinyl (=CH-) | ~131 | Disappears |
| Polymer Backbone (-CH₂-) | - | ~35-42 |
| Polymer Backbone (-CH-) | - | ~40-45 |
| Methylene (-O-CH₂-) | ~65 | ~65 |
| Methylene (-CH₂-Ar) | ~35 | ~35 |
| Aromatic (C₆H₅) | ~126-138 | ~126-138 |
Note: These are approximate values and can be influenced by solvent and polymer tacticity.
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and to monitor chemical changes during polymerization.
FTIR spectroscopy is a powerful technique for identifying the characteristic functional groups in 2-phenylethyl acrylate and its polymer. The FTIR spectrum of the monomer shows a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically around 1720-1740 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylate group gives rise to a characteristic absorption peak around 1635 cm⁻¹. Other notable peaks include the C-O stretching vibrations of the ester group and the C-H stretching and bending vibrations of the vinyl, methylene, and aromatic groups. researchgate.net
The polymerization process can be readily followed by monitoring the disappearance of the C=C stretching vibration band. In the spectrum of poly(2-phenylethyl acrylate), this peak is absent, confirming the conversion of the monomer. The strong carbonyl peak remains a prominent feature of the polymer's spectrum.
Table 3: Key FTIR Absorption Bands for 2-Phenylethyl Acrylate and its Polymer
| Functional Group | Wavenumber (cm⁻¹) - Monomer | Wavenumber (cm⁻¹) - Polymer |
| C=O Stretch (Ester) | ~1725 | ~1730 |
| C=C Stretch (Vinyl) | ~1635 | Absent |
| C-O Stretch (Ester) | ~1180 | ~1160 |
| =C-H Bending | ~810 | Absent |
| Aromatic C-H Stretch | ~3030-3090 | ~3030-3090 |
| Aliphatic C-H Stretch | ~2850-2960 | ~2850-2960 |
| Aromatic C=C Bending | ~1600, ~1495 | ~1600, ~1495 |
Raman spectroscopy is particularly well-suited for the in-situ and real-time monitoring of the polymerization of 2-phenylethyl acrylate. googleapis.com Similar to FTIR, Raman spectroscopy is sensitive to the vibrational modes of the molecule. The C=C stretching vibration in the acrylate monomer gives a strong and distinct Raman signal, typically around 1635-1640 cm⁻¹. The intensity of this peak is directly proportional to the concentration of the monomer.
During polymerization, the intensity of the C=C stretching band decreases as the monomer is consumed. By monitoring the change in the intensity of this peak over time, the kinetics of the polymerization reaction can be determined. An internal standard, a Raman band that does not change during the reaction (such as a specific band from the aromatic ring of the phenylethyl group), is often used to normalize the intensity of the C=C peak, thereby improving the accuracy of the conversion measurement.
Chromatographic and Thermal Analysis
Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of the polymer, while thermal analysis methods provide information about its thermal stability and transitions.
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of poly(2-phenylethyl acrylate). TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting thermogram provides information about the decomposition temperature of the polymer. For many polyacrylates, thermal decomposition typically begins at temperatures above 200°C.
Differential Scanning Calorimetry (DSC) is employed to determine the thermal transitions of the polymer, most notably the glass transition temperature (Tg). The Tg is a critical property of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For poly(2-phenylethyl acrylate), the glass transition temperature has been reported to be -3°C. dss.go.th This low Tg indicates that the polymer is in a rubbery state at room temperature.
Table 4: Thermal Properties of Poly(2-phenylethyl acrylate)
| Property | Technique | Typical Value |
| Glass Transition Temperature (Tg) | DSC | -3 °C dss.go.th |
| Decomposition Temperature | TGA | >200 °C (Typical for polyacrylates) |
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. selectscience.netimpact-solutions.co.uk By separating polymer molecules based on their hydrodynamic volume in solution, GPC provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net These parameters are critical as they significantly influence the mechanical, rheological, and thermal properties of the polymer. researchgate.net
In a typical GPC analysis of poly(2-phenylethyl acrylate), the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passed through a column packed with porous gel beads. selectscience.net Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying extents and have longer retention times. A detector, commonly a refractive index (RI) detector, measures the concentration of the eluting polymer. selectscience.net The system is calibrated with narrow molecular weight standards, such as polystyrene or poly(methyl methacrylate), to generate a calibration curve of log(molecular weight) versus retention time. lcms.cztainstruments.com
The resulting chromatogram provides a visual representation of the molecular weight distribution. For a typical poly(2-phenylethyl acrylate) sample synthesized by free-radical polymerization, a broad distribution would be expected, with a PDI value significantly greater than 1.0. Controlled polymerization techniques would yield a narrower distribution with a PDI closer to 1.1.
Table 1: Illustrative GPC Data for Poly(2-phenylethyl acrylate)
| Parameter | Description | Typical Value |
| Mn ( g/mol ) | Number-Average Molecular Weight | 50,000 - 150,000 |
| Mw ( g/mol ) | Weight-Average Molecular Weight | 100,000 - 300,000 |
| PDI (Mw/Mn) | Polydispersity Index | 1.5 - 3.0 |
Differential Scanning Calorimetry (DSC) in Polymerization Studies
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mit.edu For amorphous polymers like poly(2-phenylethyl acrylate), the glass transition temperature is a particularly important parameter, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. mit.edu
In a DSC experiment, a small sample of the polymer is heated or cooled at a controlled rate, and the heat flow to the sample is measured relative to an empty reference pan. mit.edu The glass transition is observed as a step-like change in the heat capacity, which appears as a shift in the baseline of the DSC thermogram. The Tg is typically taken as the midpoint of this transition.
The glass transition temperature of poly(2-phenylethyl acrylate) is influenced by factors such as molecular weight, tacticity, and the presence of any comonomers. sigmaaldrich.com The bulky phenylethyl side group restricts chain mobility, leading to a relatively low glass transition temperature. The reported glass transition temperature for poly(2-phenylethyl acrylate) is approximately 4°C. This low Tg indicates that at room temperature, the polymer is in a flexible, rubbery state.
DSC can also be employed to study the kinetics of polymerization of 2-phenylethyl acrylate. By monitoring the heat evolved during the polymerization reaction under isothermal or non-isothermal conditions, information about the rate of reaction and conversion can be obtained.
Table 2: Glass Transition Temperature of Poly(2-phenylethyl acrylate) and Related Polymers
| Polymer | Glass Transition Temperature (Tg) |
| Poly(2-phenylethyl acrylate) | 4°C |
| Poly(phenoxyethyl acrylate) | 6°C |
| Poly(benzyl acrylate) | 6°C |
Thermogravimetric Analysis (TGA) for Polymer Thermal Stability
Thermogravimetric Analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. mdpi.com The resulting TGA curve provides valuable information about the decomposition temperature, the presence of residual solvents or moisture, and the composition of filled polymer systems.
For poly(2-phenylethyl acrylate), TGA is used to assess its stability at elevated temperatures. A sample of the polymer is heated in a pan, and its weight is continuously monitored. The TGA thermogram plots the percentage of weight loss versus temperature. The derivative of this curve, the DTG curve, shows the rate of weight loss and helps to identify the temperatures at which the major degradation steps occur. nih.gov
The thermal degradation of polyacrylates typically proceeds through mechanisms such as chain scission and depolymerization. tytlabs.co.jp For poly(2-phenylethyl acrylate), the degradation would likely involve the breaking of the polymer backbone and the potential cleavage of the ester linkage, leading to the formation of volatile products. The onset of decomposition is a key indicator of the polymer's thermal stability. For structurally similar polymers like poly(2-ethylhexyl acrylate), thermal degradation can occur in multiple steps. weebly.com A similar multi-stage degradation profile might be expected for poly(2-phenylethyl acrylate).
Table 3: Expected TGA Data for Poly(2-phenylethyl acrylate)
| Parameter | Description | Expected Temperature Range (°C) |
| Onset of Decomposition (Tonset) | The temperature at which significant weight loss begins. | 200 - 250 |
| Temperature of Maximum Degradation Rate (Tmax) | The temperature at which the rate of weight loss is highest. | 300 - 400 |
| Final Decomposition Temperature | The temperature at which the polymer is completely degraded. | > 450 |
Advanced Characterization Techniques
Beyond the fundamental techniques of GPC, DSC, and TGA, a range of advanced characterization methods can provide deeper insights into the structure and properties of 2-phenylethyl acrylate and its polymers.
Mass Spectrometry (MS and MALDI-TOF) for Polymer End-Group Analysis
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, is a powerful tool for the detailed structural analysis of polymers, including the determination of end groups. nih.govresearchgate.net The end groups of a polymer chain are determined by the initiation and termination steps of the polymerization process and can significantly influence the polymer's properties and subsequent reactivity.
In a MALDI-TOF MS experiment, the polymer sample is mixed with a matrix compound that absorbs laser energy. researchgate.net This mixture is irradiated with a laser pulse, causing the polymer molecules to be desorbed and ionized, typically as singly charged species. The ions are then accelerated in an electric field and their time of flight to a detector is measured. The time of flight is proportional to the mass-to-charge ratio, allowing for the determination of the molecular weight of individual polymer chains with high accuracy. researchgate.net
The resulting mass spectrum consists of a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer) with its associated end groups and a cationizing agent (e.g., Na⁺). The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit, in this case, 2-phenylethyl acrylate (176.21 g/mol ). By analyzing the exact mass of the peaks, the chemical composition of the end groups can be elucidated. mdpi.com
Dynamic Light Scattering (DLS) for Polymeric Solution Properties
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution, typically in the sub-micron range. nih.gov For polymers, DLS is employed to determine the hydrodynamic radius (Rh) of the polymer coils in a specific solvent. The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil.
In a DLS experiment, a laser beam is passed through the polymer solution, and the scattered light is detected at a specific angle. The intensity of the scattered light fluctuates over time due to the Brownian motion of the polymer coils. mdpi.com These fluctuations are analyzed by an autocorrelator to determine the diffusion coefficient of the polymer. The hydrodynamic radius is then calculated from the diffusion coefficient using the Stokes-Einstein equation.
The hydrodynamic radius provides information about the conformation and solvation of the polymer in solution. Factors such as solvent quality, temperature, and polymer concentration can influence the hydrodynamic radius. DLS is a valuable tool for studying polymer-solvent interactions and the aggregation behavior of polymers in solution.
Positron Annihilation Lifetime Spectroscopy (PALS) for Polymer Free Volume
Positron Annihilation Lifetime Spectroscopy (PALS) is a highly sensitive, non-destructive technique used to probe the free volume at the atomic and molecular level in materials, including polymers. ortec-online.comumw.edu.pl Free volume refers to the empty space between polymer chains and plays a crucial role in determining many of the physical properties of polymers, such as their mechanical strength, permeability, and glass transition behavior. acs.org
In a PALS experiment, a positron source is placed near the polymer sample. Positrons emitted from the source enter the polymer and can form a quasi-stable bound state with an electron, known as positronium (Ps). umw.edu.pl The positronium atom tends to localize in the free volume regions of the polymer. The lifetime of the ortho-positronium (o-Ps) species is directly related to the size of the free volume cavity in which it is trapped; a longer lifetime corresponds to a larger free volume hole. acs.org By measuring the lifetime distribution of the positrons, information about the size, distribution, and concentration of free volume sites can be obtained.
PALS has been successfully applied to study the microstructure of acrylate-based polymers and composites. For instance, it has been used to investigate the structure of intraocular implants made from copolymers of 2-phenylethyl acrylate and 2-phenylethyl methacrylate (B99206). Such studies can provide insights into how changes in monomer composition and processing conditions affect the free volume and, consequently, the material's properties.
Theoretical and Computational Investigations of 2 Phenylethyl Acrylate
Quantum Chemical Calculations of 2-Phenylethyl Acrylate (B77674) Reactivity
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in understanding the reactivity of 2-phenylethyl acrylate. scienceopen.com These methods allow for the calculation of various molecular descriptors that correlate with reactivity. For instance, in a study involving the copolymerization of 2-phenoxy-2-phenylethyl acrylate (PPEA) and 2-phenylethyl acrylate (PEA), quantum chemical descriptors were calculated using DFT at the B3LYP/6-31G(d) level of theory. researchgate.net These descriptors were then used in conjunction with genetic algorithms and multiple linear regression analysis to develop models that predict reactivity. researchgate.net
Such calculations can elucidate the electronic structure of the monomer, including the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting how the monomer will interact with other molecules and radicals during polymerization. The reactivity of acrylate monomers is influenced by their structure, and computational methods can help to explain these differences. For example, the differences in polymerization kinetics and polymer morphology between acrylates and methacrylates are attributed to their structural distinctions. wpmucdn.com
In the context of copolymerization, these calculations are vital for estimating monomer reactivity ratios. For the copolymerization of 2-phenylethyl acrylate (PEA) and 2-phenylethyl methacrylate (B99206) (PEMA), the reactivity ratios were determined to be r_PEA = 0.280 and r_PEMA = 2.085 using the Kelen-Tudos method. researchgate.net This indicates that PEMA is more reactive than PEA in this specific copolymerization system. researchgate.net
Molecular Modeling and Simulation of 2-Phenylethyl Acrylate Polymerization
Molecular modeling and simulations provide a dynamic picture of the polymerization process. These techniques can model the movement and interaction of individual molecules over time, offering insights into the kinetics and mechanisms of polymerization. For instance, photopolymerization kinetics of 2-phenylethyl (meth)acrylates have been studied using techniques like differential photocalorimetry (DPC). researchgate.net These studies measure the heat flow during polymerization to determine the rate of reaction and the degree of conversion. researchgate.net
Simulations can also explore the initiation, propagation, and termination steps of polymerization. For example, computational studies have investigated the self-initiation mechanism in the thermal polymerization of acrylates. wpmucdn.com These studies have shown that the mechanism for acrylates differs from that of other monomers like styrene (B11656). wpmucdn.com
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been successfully applied to acrylates. psu.edu Molecular modeling can help in understanding the role of the catalyst and initiator in controlling the polymerization process, leading to polymers with well-defined molecular weights and low polydispersity. psu.educmu.edu
Prediction of Polymerization Parameters and Polymer Microstructure
A significant application of computational chemistry in this field is the prediction of polymerization parameters and the resulting polymer microstructure. By understanding the reactivity ratios of comonomers, the sequence distribution of monomer units in the copolymer chain can be predicted. researchgate.net For the copolymer of 2-phenoxy-2-phenylethyl acrylate and 2-phenylethyl acrylate, structural parameters such as dyad monomer sequence fractions and mean sequence length have been calculated. researchgate.net
The microstructure of a polymer, including its tacticity (the stereochemical arrangement of monomer units), has a profound impact on its properties. While specific studies on the predicted tacticity of poly(2-phenylethyl acrylate) are not prevalent in the provided search results, the general principles of polymer chemistry suggest that the polymerization conditions and the nature of the monomer will influence the stereochemistry of the resulting polymer chain.
The following table summarizes the reactivity ratios for the copolymerization of 2-phenylethyl acrylate (PEA) with 2-phenylethyl methacrylate (PEMA), as determined by the Kelen-Tudos method. researchgate.net
| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) | Method |
|---|---|---|---|---|
| 2-Phenylethyl Acrylate (PEA) | 2-Phenylethyl Methacrylate (PEMA) | 0.280 | 2.085 | Kelen-Tudos |
Structure-Property Relationships in Poly(2-Phenylethyl Acrylate) Systems
Understanding the relationship between the structure of a polymer and its macroscopic properties is a central goal of polymer science. For poly(2-phenylethyl acrylate), its aromatic and hydrophobic nature, conferred by the phenylethyl group, influences its properties. specialchem.com The bulky phenylethyl group can affect the polymer's glass transition temperature (Tg), thermal stability, and mechanical properties.
In copolymers of PEA and PEMA, the glass transition temperature has been observed to increase with a higher content of PEMA units. researchgate.net This is consistent with the general principle that bulkier side groups can restrict chain mobility and thus increase Tg. The aromatic functionality in PEA also contributes to enhanced thermal stability. polysciences.com
Computational models can be used to predict various properties of polymers based on their structure. These models can correlate monomer structure and polymer microstructure with properties such as density, refractive index, and mechanical strength. For example, studies on other acrylic polymers have shown a significant correlation between the degree of conversion during polymerization and the final mechanical properties of the material. researchgate.net The presence of the aromatic group in PEA is also expected to influence its optical properties, such as its refractive index. ncl.res.in
The following table lists some of the key properties of 2-Phenylethyl Acrylate and its polymer.
| Property | Value/Description | Compound |
|---|---|---|
| Chemical Nature | Aromatic and hydrophobic | 2-Phenylethyl Acrylate |
| Functionality | UV absorbing monomer | 2-Phenylethyl Acrylate |
| Glass Transition Temperature (Tg) of Copolymers | Increases with increasing PEMA content in PEA-co-PEMA | Poly(2-Phenylethyl Acrylate-co-2-Phenylethyl Methacrylate) |
| Thermal Stability | Enhanced by aromatic functionality | Poly(2-Phenylethyl Acrylate) |
Applications and Performance of 2 Phenylethyl Acrylate in Advanced Materials Science
Polymeric Materials for Ophthalmic Device Development
The fabrication of ophthalmic devices, particularly intraocular lenses (IOLs), requires materials that possess exceptional optical clarity, biocompatibility, and a high refractive index (RI) to allow for smaller surgical incisions. specialchem.com Hydrophobic acrylate (B77674) polymers are frequently used for IOL fabrication due to their favorable physical properties and high RI values. specialchem.com 2-Phenylethyl Acrylate has emerged as a key monomer in the development of advanced copolymers tailored for these demanding applications.
A primary advantage of incorporating 2-Phenylethyl Acrylate into ophthalmic polymers is its ability to increase the refractive index of the resulting material. Research has focused on the copolymerization of PEA with other high-RI monomers, such as 2-phenoxy-2-phenylethyl acrylate (PPEA), to create materials suitable for intraocular lenses. polysciences.com
These copolymers are designed to be flexible and hydrophobic, which are desirable characteristics for foldable IOLs. specialchem.com By adjusting the ratio of the comonomers and including a cross-linking agent like ethylene (B1197577) glycol dimethacrylate, researchers can fine-tune the optical and mechanical properties. The resulting copolymer networks have been shown to exhibit refractive indices in the range of 1.558 to 1.601, a significant increase over more conventional acrylic polymers. specialchem.com
Below is a table summarizing the refractive index of various copolymers incorporating 2-Phenylethyl Acrylate.
| Comonomer 1 | Comonomer 2 | Cross-linker | Refractive Index (RI) |
| 2-Phenylethyl Acrylate (PEA) | 2-Phenoxy-2-phenylethyl Acrylate (PPEA) | Ethylene Glycol Dimethacrylate | 1.558 - 1.601 |
| 2-Phenylethyl Acrylate (PEA) | 2-Phenoxy-2-phenylethyl Acrylate (PPEA) | Hexanediol Dimethacrylate | 1.558 - 1.601 |
| 2-Phenylethyl Acrylate (PEA) | 2-Phenyl-(2-phenylthio)ethyl Methacrylate (B99206) (PTEM) | Ethylene Glycol Dimethacrylate | 1.558 - 1.601 |
| 2-Phenylethyl Acrylate (PEA) | 2-Phenyl-(2-phenylthio)ethyl Methacrylate (PTEM) | Hexanediol Dimethacrylate | 1.558 - 1.601 |
| Data sourced from patent literature on flexible, high refractive index copolymers. specialchem.com |
In addition to a high refractive index, optical transparency is a critical requirement for materials used in lenses. Copolymers based on 2-Phenylethyl Acrylate have demonstrated excellent transparency, a property essential for their use in IOLs. polysciences.com The combination of high RI and transparency makes these materials highly promising for ophthalmic applications. polysciences.com The aromatic nature of PEA contributes to these desirable optical properties, allowing for the design of clear, effective polymer matrices for vision correction devices. specialchem.com
2-Phenylethyl Acrylate as a Reactive Diluent in Polymer Formulations
In many polymer formulations, particularly for coatings and adhesives, it is necessary to adjust the viscosity of the resin system to ensure proper application and processing. Reactive diluents are monomers added to a formulation to reduce its viscosity; unlike traditional solvents, they have functional groups that allow them to copolymerize with the other components during the curing process, becoming a permanent part of the final polymer network. abg-am.com
2-Phenylethyl Acrylate serves effectively as a reactive diluent, particularly in UV-curable resin systems. polysciences.com Its function is to lower the viscosity of highly viscous oligomers, such as epoxy or urethane (B1682113) acrylates, to a workable level for application. Research into oil-soluble viscosity reduction agents has shown that copolymers based on "acrylic acid phenethyl alcohol ester" (an alternative name for 2-phenylethyl acrylate) can significantly reduce the viscosity of heavy oils, demonstrating its effectiveness as a diluent.
The general functions of a reactive diluent, all of which are roles that can be performed by 2-Phenylethyl Acrylate, are summarized in the table below.
| Function | Description |
| Viscosity Reduction | Lowers the viscosity of the formulation, improving handling, and application properties like flow and leveling. |
| Improved Processability | Enables the use of application techniques such as spraying or roll coating that would not be possible with highly viscous resins. |
| Property Modification | As it becomes part of the polymer backbone, it can modify the final properties of the cured material, such as flexibility, adhesion, and toughness. |
| VOC Reduction | Replaces volatile organic solvents, thereby reducing harmful emissions and environmental impact. |
| This table describes the general functions of reactive diluents in polymer systems. abg-am.com |
Poly(2-Phenylethyl Acrylate) in Adhesives and Coatings Research
The inherent properties of 2-Phenylethyl Acrylate, such as its aromatic functionality and excellent adhesion, make its polymer, poly(2-Phenylethyl Acrylate), and its copolymers valuable in the field of adhesives and coatings. polysciences.com
The encapsulation of flexible electronics, such as organic photovoltaic (OPV) devices, requires adhesives that are not only strong and flexible but also compatible with the sensitive electronic components. Research into UV-curable adhesives for this purpose has identified 2-Phenylethyl Acrylate as a highly suitable monomer.
In one study, 2-Phenylethyl Acrylate was specifically chosen from a range of commercial monomers due to its excellent compatibility with OPV devices and its strong adhesion to the barrier foils commonly used for encapsulation (e.g., PET/SiOx composites). Furthermore, researchers found that the performance of these adhesives could be enhanced through the prepolymerization of the 2-Phenylethyl Acrylate. This technique led to adhesives with an exceptionally high peel strength combined with a relatively low viscosity, which allows for a reduction in material consumption without compromising the quality of the encapsulation.
| Benefit of 2-Phenylethyl Acrylate | Application in Flexible Electronics Encapsulation |
| Good Compatibility | Does not degrade the performance of organic photovoltaic (OPV) devices. |
| High Adhesion | Provides strong bonding to flexible barrier foils like PET/SiOx composites. |
| Enhanced Peel Strength | Prepolymerization of PEA leads to adhesives with exceptionally high peel strength. |
| Processability | Results in adhesives with a relatively low viscosity, allowing for thinner layers and reduced material use. |
The molecular structure of 2-Phenylethyl Acrylate, which includes an aromatic ring, contributes to its strong adhesive properties on a variety of substrates. This makes it an ideal component for formulating high-performance coatings that require durability, gloss, and chemical resistance. polysciences.com Its aromatic functionality also enhances the thermal stability and impact resistance of the final coating. polysciences.com
Furthermore, copolymers of 2-Phenylethyl Acrylate and 2-Phenylethyl Methacrylate have been synthesized and tested for their pressure-sensitive adhesive properties, demonstrating their potential applicability in specialized adhesive applications, such as on leather substrates.
Functionalized Polymers Derived from 2-Phenylethyl Acrylate
The synthesis of polymers incorporating 2-phenylethyl acrylate allows for the development of materials with tailored functionalities. The aromatic side-chain of PEA can be leveraged to modulate polymer properties for specific advanced applications, including stimuli-responsive systems and biomedical materials.
While 2-phenylethyl acrylate itself is not pH-responsive, it can be copolymerized with monomers containing ionizable functional groups, such as acrylic acid or itaconic acid, to create pH-sensitive systems. researchgate.net In such copolymers, the PEA units would contribute hydrophobicity and mechanical stability, while the acidic co-monomers would provide the pH-responsive behavior.
At low pH, the acidic groups remain protonated, leading to a collapsed, hydrophobic polymer state. As the pH increases, these groups deprotonate and become charged, causing electrostatic repulsion between the polymer chains. This repulsion leads to polymer chain extension and swelling, allowing for the controlled release of an encapsulated agent. The ratio of PEA to the acidic monomer is a critical parameter for tuning the specific pH at which this transition occurs and the degree of swelling. The hydrophobic nature of the PEA component can influence the sharpness of this transition.
Table 1: Representative Data on pH-Triggered Swelling Behavior of a Hypothetical P(PEA-co-Acrylic Acid) Hydrogel
| pH Value | Monomer Ratio (PEA:AA) | Equilibrium Swelling Ratio (%) |
| 2.0 | 1:1 | 150 |
| 5.0 | 1:1 | 350 |
| 7.4 | 1:1 | 800 |
| 2.0 | 2:1 | 120 |
| 5.0 | 2:1 | 250 |
| 7.4 | 2:1 | 600 |
Note: This table is illustrative, demonstrating the expected trend in pH-responsive polymers containing hydrophobic and acidic monomers. The values are not derived from specific experimental results on PEA-based polymers.
The development of materials with inherent antimicrobial properties is a significant area of research. While poly(2-phenylethyl acrylate) itself is not cited as having intrinsic antimicrobial activity, it can serve as a robust, hydrophobic, and film-forming polymer matrix for the incorporation of antimicrobial agents. nih.govresearchgate.net Copolymers have been synthesized from monomers like 2,4-dichlorophenyl acrylate, which have shown antimicrobial properties. researchgate.net
The modification of polyacrylates by adding antimicrobial substances can confer high antimicrobial efficacy against various microorganisms. nih.govresearchgate.net For instance, incorporating agents like silver nanoparticles, quaternary ammonium (B1175870) compounds, or specific antimicrobial drugs into a PEA-based polymer matrix could create a material that combines excellent physical properties with the ability to inhibit microbial growth. nih.govnih.gov The hydrophobic nature of PEA would ensure the durability and water resistance of the resulting antimicrobial coating or device.
Polymeric nanoparticles are a cornerstone of modern drug and gene delivery research, enabling targeted and controlled release of therapeutic agents. ecancer.orgnih.govnih.gov The properties of 2-phenylethyl acrylate make it a candidate for inclusion in such systems. Its hydrophobicity is ideal for encapsulating poorly water-soluble (lipophilic) drugs, forming the core of nanoparticles or micelles. mdpi.com The aromatic phenylethyl group can engage in π-π stacking interactions, which could be exploited for loading specific types of drugs.
In gene delivery, cationic polymers like polyethylenimine (PEI) are often used to form complexes (polyplexes) with negatively charged nucleic acids. mdpi.comnih.gov Copolymers containing PEA could be designed to add a hydrophobic character to these polyplexes, potentially improving their stability and interaction with cell membranes. For instance, grafting PEA onto a cationic polymer backbone could result in an amphiphilic structure capable of self-assembling into nanoparticles that protect the genetic payload and facilitate cellular uptake. mdpi.comnih.gov The versatility of polymer chemistry allows for the creation of complex architectures, such as block copolymers, to achieve the desired balance of hydrophilicity, charge, and hydrophobicity for effective delivery.
Table 2: Potential Properties of PEA-Containing Nanoparticles for Drug Delivery
| Polymer System | Therapeutic Agent | Particle Size (nm) | Drug Loading Capacity (% w/w) |
| P(PEA-co-PEG) Micelles | Lipophilic Drug | 80 - 150 | 5 - 15 |
| PEA-grafted-PEI Nanoparticles | siRNA | 100 - 200 | N/A |
Note: This table presents hypothetical data based on typical characteristics of polymeric nanoparticles used in drug delivery to illustrate the potential role of PEA. mdpi.com
Elastomeric and Resin Composite Materials from 2-Phenylethyl Acrylate
The inclusion of 2-phenylethyl acrylate in elastomeric and resin formulations can significantly enhance their performance characteristics. polysciences.com Polyacrylate elastomers, a class of synthetic rubbers, are known for their resistance to heat, oil, and ozone. britannica.com Typically, these are copolymers of monomers like ethyl acrylate or n-butyl acrylate. britannica.com The incorporation of PEA as a comonomer can improve thermal stability and impact resistance due to its aromatic functionality. polysciences.com These properties are highly desirable for applications such as O-rings, seals, and gaskets that operate in demanding environments. britannica.com
In the field of resin composites, such as those used in dental materials or high-performance adhesives, monomer selection is critical to achieving the desired mechanical and chemical properties. nih.govnih.gov Dental resins often use dimethacrylate monomers like Bis-GMA, which are highly viscous. nih.govmdpi.com Lower viscosity monomers are added as diluents to improve handling. nih.gov The aromatic structure of PEA contributes to a higher refractive index, which can be beneficial for optical applications like advanced coatings and 3D printing resins. polysciences.com Its excellent adhesion and flexibility make it a valuable modifier for enhancing the toughness and durability of both structural and pressure-sensitive adhesives. polysciences.com
Table 3: Comparative Mechanical Properties of Acrylate-Based Resin Composites
| Resin Formulation | Flexural Strength (MPa) | Impact Strength (kJ/m²) | Thermal Stability (Td, °C) |
| Standard Acrylate Copolymer | 85 | 15 | 320 |
| Acrylate Copolymer with 15% PEA | 105 | 22 | 350 |
Note: This table provides a representative comparison to illustrate the expected performance enhancement from incorporating PEA into a resin composite, based on its known chemical properties. polysciences.com
Conclusion and Future Research Directions
Summary of Key Research Findings on 2-Phenylethyl Acrylate (B77674)
Research into 2-Phenylethyl Acrylate (PEA) has established it as a specialty monomer with a unique combination of properties stemming from its aromatic functionality. Key findings from various studies highlight its excellent adhesion, flexibility, and chemical resistance, which make it a valuable component in high-performance polymers. google.compolysciences.com The presence of the phenylethyl group contributes to enhanced thermal stability and impact resistance in the resulting polymers. polysciences.com
One of the most significant areas of research has been in the synthesis and characterization of PEA copolymers. Studies have demonstrated that PEA can be readily copolymerized with a range of other monomers, including methacrylates and other acrylates, using techniques like free-radical polymerization. researchgate.nettandfonline.com For instance, the copolymerization of PEA with 2-phenoxy-2-phenylethyl acrylate (PPEA) has been explored, with investigations into their reactivity ratios, thermal properties, and optical characteristics. tandfonline.comtandfonline.com These studies have revealed that such copolymers possess a high refractive index and transparency, making them promising materials for applications like intraocular lenses. tandfonline.com
Furthermore, research has delved into the mechanical and thermal properties of polymers containing PEA. Homopolymers and copolymers of PEA have been characterized using techniques such as IR and NMR spectroscopy, with their thermal stability assessed through thermogravimetric analysis (TGA). researchgate.net These investigations have provided fundamental data on the performance of PEA-based materials. The synthesis of PEA itself, typically through the reaction of 2-phenylethanol (B73330) with acryloyl chloride, has also been a subject of study. researchgate.net Copolymers of PEA with monomers like methyl acrylate and N-vinyl pyrrolidone have been prepared and evaluated for their properties as pressure-sensitive adhesives. researchgate.net
Key Research Findings on 2-Phenylethyl Acrylate
| Research Area | Key Findings | Potential Applications |
|---|---|---|
| Copolymerization | Successfully copolymerized with various monomers (e.g., PEMA, PPEA, MA, NVP) via free-radical polymerization. researchgate.nettandfonline.com Reactivity ratios have been determined, indicating its behavior in copolymer formation. researchgate.net | Intraocular lenses, pressure-sensitive adhesives. researchgate.nettandfonline.com |
| Material Properties | Polymers exhibit excellent adhesion, flexibility, chemical resistance, and high refractive index. google.compolysciences.com The aromatic group enhances thermal stability and impact resistance. polysciences.com | High-performance coatings, adhesives, and sealants. polysciences.com |
| Synthesis & Characterization | Synthesized from 2-phenylethanol and acryloyl chloride. researchgate.net Polymers have been characterized using IR, NMR, and TGA to determine their structure and thermal stability. researchgate.net | Foundation for developing new polymers with tailored properties. |
Emerging Trends in 2-Phenylethyl Acrylate Polymer Chemistry
The field of 2-Phenylethyl Acrylate polymer chemistry is witnessing several emerging trends that aim to leverage its unique properties for advanced applications. A significant trend is the development of well-defined polymer architectures through controlled radical polymerization techniques. Methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being explored to synthesize PEA-based polymers with controlled molecular weights and narrow polydispersity. acs.orgbenicewiczgroup.com This level of control allows for the fine-tuning of material properties for specific, high-performance applications.
Another prominent trend is the incorporation of PEA into stimuli-responsive or "smart" polymers. These are materials that can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. dtu.dkrsc.orgnih.gov The hydrophobicity and aromatic nature of the phenylethyl group can be utilized to influence the response of these smart materials. For example, PEA could be incorporated into copolymers that exhibit a lower critical solution temperature (LCST), making them suitable for biomedical applications like drug delivery and tissue engineering. dtu.dknih.gov
Furthermore, there is a growing interest in the development of high refractive index polymers, and PEA is a key monomer in this area due to its aromatic ring. google.comgoogle.com Research is focused on creating copolymers of PEA with other high refractive index monomers to produce materials for optical applications, including advanced lenses and coatings. google.comgoogle.com The combination of a high refractive index with flexibility and thermal stability makes PEA-based polymers highly desirable for next-generation optical devices. tandfonline.com
Unexplored Research Avenues and Potential Innovations
While significant progress has been made, several research avenues for 2-Phenylethyl Acrylate remain largely unexplored, offering opportunities for future innovation. One such area is the investigation of PEA-based polymers for advanced biomedical applications beyond intraocular lenses. For instance, the biocompatibility and mechanical properties of PEA-containing hydrogels for tissue engineering scaffolds or controlled drug release systems have not been extensively studied. nih.govscispace.com Exploring the interactions of these materials with biological systems could open up new possibilities in regenerative medicine.
The potential of PEA in the realm of sustainable polymers is another area ripe for exploration. Research could focus on the synthesis of PEA from bio-based sources of 2-phenylethanol, which would enhance the environmental profile of the resulting polymers. Additionally, the recyclability and degradability of PEA-based polymers could be investigated to address end-of-life concerns for these materials. nih.gov
Furthermore, the unique electronic properties conferred by the aromatic ring in PEA suggest potential applications in organic electronics. Research into the synthesis and characterization of conductive or semi-conductive polymers incorporating PEA could lead to the development of novel materials for flexible displays, sensors, or organic solar cells. The influence of the phenylethyl group on the charge transport properties of these materials is a key area for investigation.
Finally, the use of PEA in the formulation of advanced composites and nanocomposites is an area with considerable potential. Incorporating nanoparticles or other reinforcing agents into a PEA-based polymer matrix could lead to materials with significantly enhanced mechanical, thermal, or barrier properties for demanding applications in the aerospace, automotive, or packaging industries.
Challenges and Opportunities in Industrial Scale-Up of 2-Phenylethyl Acrylate Applications
Another significant challenge lies in the control of the polymerization process on a large scale. While controlled radical polymerization techniques offer precise control in the lab, scaling these processes up to industrial volumes can be complex and expensive. sci-hub.se Ensuring consistent product quality, managing reaction kinetics, and handling potentially hazardous materials are critical considerations for industrial production. Furthermore, for certain applications, achieving the high purity of the monomer required can be a challenge.
Despite these challenges, there are substantial opportunities for the industrial application of PEA. The growing demand for high-performance materials in sectors such as coatings, adhesives, and biomedical devices provides a strong market pull for PEA-based products. polysciences.commarketsandmarkets.com The superior properties of these materials, such as improved durability, gloss, and chemical resistance in coatings, can justify a higher price point. polysciences.com
The increasing focus on advanced materials for medical applications also presents a significant opportunity. The use of PEA in foldable intraocular lenses is a prime example of a high-value application where its specific properties are critical. tandfonline.com As the demand for such advanced medical devices grows, so too will the demand for high-quality PEA.
Moreover, there is an opportunity to develop more efficient and sustainable production processes for PEA and its polymers. Innovations in catalysis and process intensification could help to reduce production costs and the environmental footprint. The development of bio-based routes to acrylic acid could also contribute to a more sustainable supply chain for PEA-based materials in the long term. mdpi.com
Challenges and Opportunities in Industrial Scale-Up
| Aspect | Challenges | Opportunities |
|---|---|---|
| Economics | Volatility in the price of raw materials (2-phenylethanol, acrylic acid). datainsightsmarket.com High cost of specialty monomer production. | Growing market demand for high-performance materials. marketsandmarkets.com High-value applications in biomedical and optical fields. tandfonline.com |
| Manufacturing | Scaling up controlled polymerization processes can be complex and costly. sci-hub.se Ensuring high monomer purity and consistent polymer quality. | Development of more efficient and sustainable production methods. Potential for bio-based raw material sourcing. mdpi.com |
| Market | Competition from other acrylate monomers. | Unique combination of properties (high refractive index, flexibility) offers a competitive advantage in niche markets. google.com |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Phenylethylacrylate in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of acrylic acid derivatives with 2-phenylethanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include refluxing reactants in anhydrous conditions, monitoring reaction progress via thin-layer chromatography (TLC), and purifying via column chromatography or fractional distillation. Characterization should include H/C NMR to confirm ester bond formation and absence of unreacted precursors .
Q. How can researchers ensure purity and structural integrity of this compound during characterization?
- Methodological Answer : Use a combination of analytical techniques:
- Spectroscopy : NMR (to verify proton environments and ester linkage), IR (to confirm carbonyl stretch ~1720 cm).
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for experimental reproducibility).
- Melting Point Analysis : Compare observed values with literature data to detect impurities .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA and ECHA guidelines:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves and goggles to prevent skin/eye contact.
- Store in airtight containers away from oxidizers; monitor for polymerization risks under light or heat .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer :
Cross-Validation : Replicate analyses using alternative techniques (e.g., X-ray crystallography if NMR is ambiguous).
Literature Comparison : Check databases like PubChem or Reaxys for analogous compounds’ spectral profiles.
Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict NMR shifts and compare with empirical data .
Q. What experimental strategies optimize yield in stereoselective synthesis of this compound derivatives?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics.
- Kinetic vs. Thermodynamic Control : Vary temperature and reaction time to favor desired stereoisomers. Document yield vs. enantioselectivity trade-offs .
Q. How can computational methods predict the reactivity of this compound in polymer formation?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model polymerization initiation steps (e.g., radical or anionic mechanisms).
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Thermodynamic Stability : Use software like COSMOtherm to predict copolymer compatibility .
Data Contradiction and Reproducibility
Q. How to resolve conflicting reports on the thermal stability of this compound-based polymers?
- Methodological Answer :
- Controlled Degradation Studies : Conduct TGA under inert vs. oxidative atmospheres to isolate decomposition pathways.
- Batch Consistency : Verify monomer purity across studies; trace inhibitors (e.g., hydroquinone) may alter stability.
- Collaborative Validation : Share samples with independent labs to replicate findings .
Q. What statistical approaches validate small-sample experimental data in this compound toxicity studies?
- Methodological Answer :
- Bootstrapping : Resample data to estimate confidence intervals for LD values.
- Bayesian Inference : Incorporate prior toxicity data from structurally similar esters (e.g., methyl acrylate) to improve model accuracy.
- Outlier Detection : Use Grubbs’ test to identify anomalous datapoints in dose-response curves .
Tables for Reference
| Analytical Technique | Key Parameter | Typical Value for this compound |
|---|---|---|
| H NMR | Vinyl protons (δ) | 5.8–6.4 ppm (multiplet) |
| IR Spectroscopy | C=O stretch | ~1720 cm |
| GC-MS Retention Time | (DB-5 column) | ~8.2 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
